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For Researchers, Scientists, and Drug Development Professionals

The landscape of immuno-oncology is rapidly evolving, with novel mechanisms of action being
explored to overcome resistance to current therapies and improve patient outcomes. This guide
provides a comparative analysis of EOS-984, a first-in-class Equilibrative Nucleoside
Transporter 1 (ENT1) inhibitor, with other investigational immuno-oncology drugs. The
comparison includes iTeos Therapeutics' own pipeline candidates, inupadenant (an A2A
receptor antagonist) and belrestotug (an anti-TIGIT antibody), as well as divarasib, a KRAS
G12C inhibitor from a different developer, to provide a broader context of targeted and
immunological approaches in oncology.

Mechanism of Action

A fundamental differentiator between these investigational drugs is their mechanism of action.
EOS-984 introduces a novel approach by targeting the intracellular accumulation of adenosine,
a key immunosuppressive molecule in the tumor microenvironment.

EOS-984: This is a first-in-class, orally administered small molecule that inhibits the
Equilibrative Nucleoside Transporter 1 (ENT1).[1][2] By blocking ENT1, EOS-984 prevents the
uptake of adenosine into T cells. This intracellular accumulation of adenosine is a recently
identified mechanism of T cell suppression. By inhibiting this process, EOS-984 restores T cell
proliferation and effector function, thereby enhancing the anti-tumor immune response.[3]
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Inupadenant (EOS-850): This is a next-generation, insurmountable small molecule antagonist
of the adenosine A2A receptor (A2AR).[4] Unlike EOS-984 which acts intracellularly,
inupadenant blocks the extracellular signaling of adenosine through its primary receptor on
immune cells. This blockade is designed to be effective even in the presence of high adenosine
concentrations found in the tumor microenvironment.

Belrestotug (EOS-448): This is a human IgG1 monoclonal antibody that targets the T cell
immunoreceptor with immunoglobulin and ITIM domains (TIGIT). TIGIT is an inhibitory receptor
expressed on various immune cells, including T cells and NK cells. By blocking TIGIT,
belrestotug aims to release the brakes on the anti-tumor immune response. Its Fc-gamma
receptor (FcyR) engagement is designed to further enhance this response through multifaceted
mechanisms.

Divarasib (GDC-6036): This is a highly potent and selective, orally bioavailable, covalent
inhibitor of the KRAS G12C mutation.[5][6] Unlike the other drugs in this comparison, divarasib
is a targeted therapy, not a direct immuno-oncology agent. It works by irreversibly binding to
the mutant KRAS G12C protein, locking it in an inactive state and thereby inhibiting
downstream oncogenic signaling pathways.[5]

Preclinical Data

Preclinical studies provide the foundational evidence for the therapeutic potential of these
investigational drugs. The following tables summarize key in vitro and in vivo data.

In Vitro Potency and Selectivity
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Cell
Drug Target Assay Type IC50/Ki Line/Syste Reference
m
EOS-984 ENT1 Binding 1.5nM (IC50) Not Specified [7]
3H-uridine »
ENT1 2 nM (IC50) Not Specified  [7]
uptake
T-cell
] ) ] Human T-
Proliferation Functional 0.1 nM (IC50) I [7]
cells
(0.2% HSA)
T-cell
) i ) Human T-
Proliferation Functional 7.5 nM (IC50) I [7]
cells
(50% HS)
Adenosine 350 nM N
ENT2 Not Specified  [7]
uptake (IC50)
Sub-
) ) ) ) nanomolar »
Divarasib KRAS G12C Biochemical ) Not Specified  [5][6]
(median
IC50)
Mutant vs.
KRAS G12C Cellular ]
_ o >18,000-fold Wwild Type [5][6]
vs. Wild Type  Selectivity ]
Cell Lines

HSA: Human Serum Albumin, HS: Human Serum

In Vivo Efficacy

© 2025 BenchChem. All rights reserved.

3/12

Tech Support


https://www.bioworld.com/articles/711983-itheos-therapeutics-presents-work-behind-discovery-of-eos-984-a-potentially-first-in-class-ent1-inhibitor?v=preview
https://www.bioworld.com/articles/711983-itheos-therapeutics-presents-work-behind-discovery-of-eos-984-a-potentially-first-in-class-ent1-inhibitor?v=preview
https://www.bioworld.com/articles/711983-itheos-therapeutics-presents-work-behind-discovery-of-eos-984-a-potentially-first-in-class-ent1-inhibitor?v=preview
https://www.bioworld.com/articles/711983-itheos-therapeutics-presents-work-behind-discovery-of-eos-984-a-potentially-first-in-class-ent1-inhibitor?v=preview
https://www.bioworld.com/articles/711983-itheos-therapeutics-presents-work-behind-discovery-of-eos-984-a-potentially-first-in-class-ent1-inhibitor?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC11111488/
https://www.springermedizin.de/divarasib-in-the-evolving-landscape-of-kras-g12c-inhibitors-for-/27084442
https://pmc.ncbi.nlm.nih.gov/articles/PMC11111488/
https://www.springermedizin.de/divarasib-in-the-evolving-landscape-of-kras-g12c-inhibitors-for-/27084442
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Drug Cancer Model Dosing Key Findings Reference
) Inhibited tumor
Humanized NCG
) ) growth alone and
mice with MDA- N
EOS-984 Not Specified showed [31[7]
MB-231 (TNBC) o
synergistic effect
tumors , _
with anti-PD-1.
Multiple KRAS
) ) - - Complete tumor
Divarasib G12C-positive Not Specified [5][6]

xenograft models

growth inhibition.

TNBC: Triple-Negative Breast Cancer

Clinical Data

Clinical trials are essential to evaluate the safety and efficacy of these investigational drugs in

patients. The following table summarizes available clinical data.
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Trial Cancer
Drug . Phase Key Results Reference
Identifier Type(s)
Ongoing,
- Advanced topline data
EOS-984 Not specified I ] ]
solid tumors expected in
2H 2024.
Combination
with
carboplatin/p
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emetrexed
A2A-005 cell lung
Inupadenant showed a
(NCT054033 I cancer (post- [819]
(EOS-850) ) 63.9% ORR.
85) immunothera
Development
py) :
in NSCLC
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(EOS-448) (NCT055653 cancer (PD- o
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Development
program
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Divarasib NCT0444987 | KRAS G12C-  Confirmed [13]
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29.1% in
colorectal
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of 13.1
months in
NSCLC.

ORR: Objective Response Rate, PFS: Progression-Free Survival, NSCLC: Non-Small Cell
Lung Cancer

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a deeper
understanding. The following diagrams were generated using Graphviz.
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Diagram 1: Mechanism of Action of EOS-984.
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Diagram 2: General Experimental Workflow in Immuno-Oncology Drug Development.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings.
Below are outlines of key experimental protocols relevant to the drugs discussed.

ENT1 Transporter Assay

This assay is designed to measure the inhibitory activity of compounds like EOS-984 on the
ENT1 transporter.

o Cell Culture: Use a cell line that endogenously expresses or is engineered to overexpress
human ENT1 (e.g., K562 cells).[14]

e Compound Incubation: Plate the cells and incubate with varying concentrations of the test
compound (e.g., EOS-984) or a known ENT1 inhibitor as a positive control (e.g., S-(4-
Nitrobenzyl)-6-thioinosine, NBMPR).[15][16]

o Substrate Addition: Add a radiolabeled ENT1 substrate, such as [3H]-uridine, to the cells for
a short incubation period.[15]

o Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

» Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation
counter.
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o Data Analysis: Calculate the percentage of inhibition of substrate uptake at each compound
concentration and determine the IC50 value.[14]

Adenosine A2A Receptor Binding Assay

This assay determines the binding affinity of compounds like inupadenant to the A2A receptor.

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the
human adenosine A2A receptor (e.g., HEK293 cells).[17][18]

o Competitive Binding: Incubate the cell membranes with a fixed concentration of a
radiolabeled A2A receptor ligand and varying concentrations of the test compound (e.g.,
inupadenant).[17][18]

 Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture
through a glass fiber filter to separate bound from free radioligand.

o Radioactivity Measurement: Wash the filters and measure the radioactivity retained on them
using a scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the concentration of the test
compound to determine the Ki (inhibitory constant).

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay

This assay evaluates the ability of antibodies like belrestotug to induce the killing of target cells
by immune effector cells.

o Cell Preparation: Prepare target cells that express the antigen of interest (TIGIT for
belrestotug) and label them with a fluorescent dye or an agent that can be measured upon
cell lysis.

» Effector Cells: Isolate natural killer (NK) cells from peripheral blood mononuclear cells
(PBMCs) to use as effector cells.
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o Co-culture: Co-culture the target cells, effector cells, and varying concentrations of the test
antibody (e.g., belrestotug).

e Incubation: Incubate the co-culture for a few hours to allow for cell killing.

» Quantification of Cell Lysis: Measure the release of the labeling agent from the target cells,
which is proportional to the extent of cell lysis.

» Data Analysis: Calculate the percentage of specific lysis at each antibody concentration to
determine its ADCC activity.

KRAS G12C Cellular Assay

This type of assay is used to assess the inhibitory effect of compounds like divarasib on KRAS
G12C-driven signaling and cell proliferation.

e Cell Culture: Use a cancer cell line that harbors the KRAS G12C mutation (e.g., NCI-H358).
[19]

o Compound Treatment: Treat the cells with a range of concentrations of the KRAS G12C
inhibitor (e.g., divarasib).

o Western Blot Analysis: After treatment, lyse the cells and perform a Western blot to assess
the phosphorylation status of downstream signaling proteins like ERK. A reduction in pERK
levels indicates inhibition of the KRAS pathway.[20]

o Cell Viability Assay: In a parallel experiment, treat the cells with the inhibitor for a longer
period (e.g., 72 hours) and then measure cell viability using an assay like the CellTiter-Glo®
Luminescent Cell Viability Assay.[20][21]

o Data Analysis: Determine the IC50 for both pERK inhibition and cell viability to quantify the
potency of the inhibitor.

Conclusion

The field of oncology drug development is marked by a diversity of approaches, from direct
targeting of oncogenic drivers to sophisticated manipulation of the immune system. EOS-984
represents a novel strategy in immuno-oncology by targeting the intracellular adenosine
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pathway, a mechanism distinct from the extracellular approach of A2A receptor antagonists like
inupadenant. While the anti-TIGIT antibody belrestotug targets a more established immune
checkpoint, its recent discontinuation highlights the challenges in translating promising
mechanisms into clinical benefit. In contrast, the targeted therapy divarasib demonstrates the
potential of precision oncology in a genetically defined patient population. The preclinical and
emerging clinical data for EOS-984 suggest a promising new avenue for cancer
immunotherapy, and its continued development will be watched with keen interest by the
research and clinical communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://clin.larvol.com/trial-detail/NCT05565378
https://clin.larvol.com/trial-detail/NCT05565378
https://www.researchgate.net/publication/389957339_Interim_Analysis_of_GALAXIES_Lung-201_Phase_2_Randomized_Open-label_Platform_Study_of_Belrestotug_Plus_Dostarlimab_in_Patients_pts_With_Previously_Untreated_Locally_AdvancedMetastatic_LAM_PD-L1_High_T
https://ascopubs.org/doi/10.1200/JCO-25-00040
https://pmc.ncbi.nlm.nih.gov/articles/PMC2536492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2536492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2536492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8286641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8286641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2781638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2781638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2781638/
https://www.benchchem.com/pdf/Unveiling_Receptor_Interactions_A_Comparative_Guide_to_Radioligand_Binding_Assays_for_Adenosine_A2A_and_A3_Receptors.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4648803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4648803/
https://www.benchchem.com/pdf/A_Technical_Guide_to_Cellular_Target_Engagement_of_KRAS_G12C_Inhibitors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_KRAS_G12C_Inhibitor_41_in_Cell_Culture.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6954325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6954325/
https://www.benchchem.com/product/b15571528#comparative-analysis-of-eos-984-and-other-investigational-immuno-oncology-drugs
https://www.benchchem.com/product/b15571528#comparative-analysis-of-eos-984-and-other-investigational-immuno-oncology-drugs
https://www.benchchem.com/product/b15571528#comparative-analysis-of-eos-984-and-other-investigational-immuno-oncology-drugs
https://www.benchchem.com/product/b15571528#comparative-analysis-of-eos-984-and-other-investigational-immuno-oncology-drugs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b15571528?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

